molecular formula C10H16IN3O2 B15326222 Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoate

Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoate

Cat. No.: B15326222
M. Wt: 337.16 g/mol
InChI Key: ABHWVEKYRWVEFJ-UHFFFAOYSA-N
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Description

Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom and a propylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoate typically involves multi-step organic reactions. One common method includes the iodination of a pyrazole derivative followed by the introduction of a propylamino group. The final step involves esterification to form the methyl ester.

    Iodination: The pyrazole ring is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Amination: The iodinated pyrazole is then reacted with a propylamine under basic conditions to introduce the propylamino group.

    Esterification: The resulting compound undergoes esterification with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of oxidized pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and propylamino group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole
  • 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole

Uniqueness

Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both an iodine atom and a propylamino group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C10H16IN3O2

Molecular Weight

337.16 g/mol

IUPAC Name

methyl 3-(4-iodopyrazol-1-yl)-2-(propylamino)propanoate

InChI

InChI=1S/C10H16IN3O2/c1-3-4-12-9(10(15)16-2)7-14-6-8(11)5-13-14/h5-6,9,12H,3-4,7H2,1-2H3

InChI Key

ABHWVEKYRWVEFJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C=C(C=N1)I)C(=O)OC

Origin of Product

United States

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